- De novo synthesis of conjugates, World Intellectual Property Organization, , ,
Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)
94697-68-4 structure
Product Name:5,6-O-Isopropylidene-L-gulono-1,4-lactone
CAS 번호:94697-68-4
MF:C9H14O6
메가와트:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686
Update Time:2024-10-25
5,6-O-Isopropylidene-L-gulono-1,4-lactone 화학적 및 물리적 성질
이름 및 식별자
-
- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
- 5,6-O-Isopropylidene-L-gulono-1,4-lactone
- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
- L-5,6-isopropylidene-gulono-1,4-lactone
- 5,6-Isopropylidene-L-gulonic acid γ-lactone
- L
- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
- JNTPPVKRHGNFKM-BNHYGAARSA-N
- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
- CS-0119989
- 5,6-isopropylidene-l-gulonic acid gamma-lactone
- DTXSID20662043
- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
- MFCD00077804
- SCHEMBL1738813
- AKOS007930486
- 94697-68-4
-
- MDL: MFCD00077804
- 인치: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
- InChIKey: JNTPPVKRHGNFKM-BNHYGAARSA-N
- 미소: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1
계산된 속성
- 정밀분자량: 218.07900
- 동위원소 질량: 218.07903816g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 1
- 복잡도: 276
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -1
- 토폴로지 분자 극성 표면적: 85.2Ų
실험적 성질
- 융해점: 166-170 °C
- 용해도: Methanol (Slightly), Water (Slightly)
- PSA: 85.22000
- LogP: -1.21490
- 광학 활성: [α]20/D +62±2°, c = 1% in H2O
5,6-O-Isopropylidene-L-gulono-1,4-lactone 보안 정보
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: S22; S24/25
- 포카표 F사이즈:3
- 저장 조건:-20?°C Freezer
5,6-O-Isopropylidene-L-gulono-1,4-lactone 세관 데이터
- 세관 번호:2932999099
- 세관 데이터:
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2932999099개요:
2932999099. 기타 산소잡원자만 함유한 잡환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
5,6-O-Isopropylidene-L-gulono-1,4-lactone 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00050-5g |
5,6-O-ISopropylidene-l-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 5g |
¥3568.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00050-1g |
5,6-O-ISopropylidene-l-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1g |
¥828.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |
¥753.69 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-5G-F |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 5G |
¥3638.86 | 2022-02-24 | |
| TRC | I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
$ 110.00 | 2023-09-07 | ||
| TRC | I868400-2g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 2g |
$178.00 | 2023-05-18 | ||
| TRC | I868400-5g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 5g |
$ 327.00 | 2023-09-07 | ||
| TRC | I868400-10g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 10g |
$500.00 | 2023-05-18 | ||
| TRC | I868400-25g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 25g |
$884.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190629-1g |
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |
94697-68-4 | 95% | 1g |
¥1404.00 | 2024-04-24 |
5,6-O-Isopropylidene-L-gulono-1,4-lactone 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
참조
합성 방법 2
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt
1.2 Solvents: Toluene ; 30 min, rt
1.2 Solvents: Toluene ; 30 min, rt
참조
- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin, Synthesis, 2017, 49(1), 209-217
합성 방법 3
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
참조
- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose, Chemistry - A European Journal, 2013, 19(8), 2895-2902
합성 방법 4
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt
참조
- Preparation of (R)-isopropylideneglycerol, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
참조
- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid, Synthesis, 1986, (11), 962-4
합성 방법 6
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
참조
- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
참조
- A pyrrolysine analogue for protein click chemistry, Angewandte Chemie, 2009, 48(9), 1633-1635
합성 방법 8
반응 조건
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
참조
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
참조
- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C, Organic Letters, 2002, 4(7), 1111-1114
합성 방법 10
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
참조
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
참조
- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
참조
- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
참조
- Total Synthesis of Branimycin: An Evolutionary Approach, Chemistry - A European Journal, 2012, 18(31), 9651-9668
합성 방법 14
반응 조건
1.1 Solvents: Dimethylformamide
참조
- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395
합성 방법 15
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
참조
- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,
합성 방법 16
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
참조
- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides, Organic Letters, 2010, 12(22), 5226-5229
합성 방법 17
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
참조
- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12, Organic Letters, 2014, 16(24), 6512-6514
합성 방법 18
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
참조
- Total Synthesis of Brevenal, Journal of the American Chemical Society, 2011, 133(9), 3208-3216
합성 방법 19
반응 조건
참조
- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,
합성 방법 20
반응 조건
참조
- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B, Chemistry - A European Journal, 2000, 6(11), 1987-2001
5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials
- L-Gulono-1,4-lactone
- L-Glucono-1,4-lactone
- N-Hydroxyphthalimide
- 2,2-Dimethoxypropane
- 2-Methoxypropene
- L-Ascorbic acid
5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products
5,6-O-Isopropylidene-L-gulono-1,4-lactone 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone
주문 번호:A1194403
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:24
가격 ($):341.0
Email:sales@amadischem.com
5,6-O-Isopropylidene-L-gulono-1,4-lactone 관련 문헌
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) 관련 제품
- 23262-80-8(2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone)
- 655248-04-7(2,3-O-Isopropylidene-D-allonic Acid γ-Lactone)
- 56543-10-3(2,3-O-Isopropylidene-D-lyxono-1,4-lactone)
- 51607-16-0(2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE)
- 152006-17-2(2,3-O-Isopropylidene-L-lyxono-1,4-lactone)
- 25581-41-3((3aR,6aR)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-one)
- 30725-00-9(2,3-Isopropylidene-D-ribonolactone)
- 14440-56-3(2,3:5,6-Di-O-isopropylidene-D-mannonic Acid 1,4-Lactone)
- 756525-86-7(L-Talonic acid,5,6-O-(1-methylethylidene)-, g-lactone)
- 7306-64-1(2,3:5,6-Di-O-isopropylidene-L-gulonolactone)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone
순결:99%
재다:5g
가격 ($):341.0